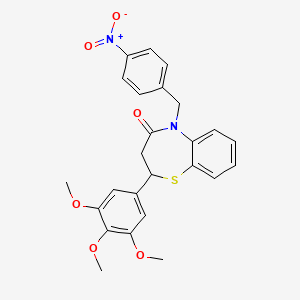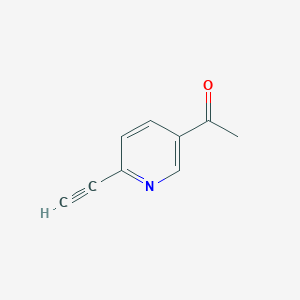![molecular formula C18H22F6N2O4 B2727550 N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide CAS No. 338404-46-9](/img/structure/B2727550.png)
N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide is a useful research compound. Its molecular formula is C18H22F6N2O4 and its molecular weight is 444.374. The purity is usually 95%.
BenchChem offers high-quality N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Melanoma Cytotoxicity
Benzamide derivatives, including those structurally related to the given compound, have shown significant potential in melanoma therapy. These compounds, when conjugated with alkylating cytostatics, have exhibited higher toxicity against melanoma cells compared to standard cytostatics, suggesting their potential for targeted drug delivery in melanoma treatment. The efficacy of these conjugates underscores the role of benzamide derivatives in enhancing the delivery and cytotoxicity of chemotherapeutic agents specifically to melanoma cells, leading to improved therapeutic outcomes (Wolf et al., 2004).
Material Synthesis
In the realm of material science, benzamide derivatives and related compounds have been utilized in synthesizing novel polyamides and polyimides. These materials demonstrate remarkable properties such as high thermal stability, excellent solubility in various solvents, and the ability to form transparent, flexible, and tough films. Such characteristics make them suitable for a wide range of applications, including advanced coatings, flexible electronics, and high-performance polymers (Hsiao et al., 2000), (Liaw et al., 2002).
Antiarrhythmic Activity
The exploration of benzamides for their antiarrhythmic activity reveals the potential of these compounds in developing new treatments for cardiac arrhythmias. Certain benzamides, particularly those with trifluoroethoxy ring substituents, have demonstrated oral antiarrhythmic activity in animal models. This suggests their possible application in developing safer and more effective antiarrhythmic drugs (Banitt et al., 1977).
Anti-Tumor Activity
Research on benzamide derivatives has also extended into the field of oncology, where specific compounds have been synthesized to target DNA exclusively at adenines in the minor groove, leading to significant anti-tumor activity. This specificity in DNA interaction opens new avenues for the design of anticancer drugs that minimize damage to healthy cells, thereby potentially reducing side effects and enhancing treatment efficacy (Prakash et al., 1991).
Polymer Chemistry
The synthesis and characterization of organo-soluble aromatic polyamides and polyimides based on benzamide derivatives have demonstrated their utility in creating high-performance materials. These compounds contribute to the development of polymers with excellent thermal properties, solubility, and mechanical strength, underscoring the importance of benzamide derivatives in advancing materials science and engineering (Bera et al., 2012).
Mechanism of Action
Target of action
The compound could potentially target proteins like AURKA and VEGFR-2 . These proteins play crucial roles in cell division and angiogenesis, respectively.
Biochemical pathways
The compound might affect pathways related to cell division and angiogenesis due to its potential interaction with AURKA and VEGFR-2 .
Pharmacokinetics
Most of the synthesized compounds were found to follow lipinski’s rule of 5, which suggests good bioavailability .
Result of action
The compound might inhibit cell division and angiogenesis, leading to potential anti-cancer effects .
properties
IUPAC Name |
N-[2-(2,2-dimethylpropanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F6N2O4/c1-16(2,3)15(28)26-7-6-25-14(27)12-8-11(29-9-17(19,20)21)4-5-13(12)30-10-18(22,23)24/h4-5,8H,6-7,9-10H2,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCIEGBTQMCFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

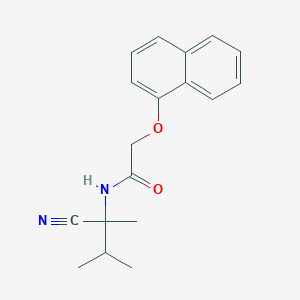

![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]quinoxaline-6-carboxamide](/img/structure/B2727470.png)

![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2727472.png)
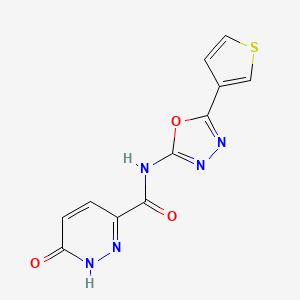
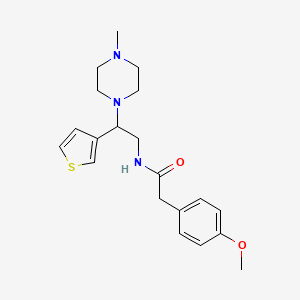
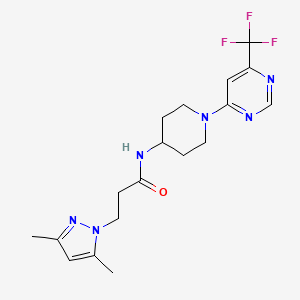
![3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2727477.png)
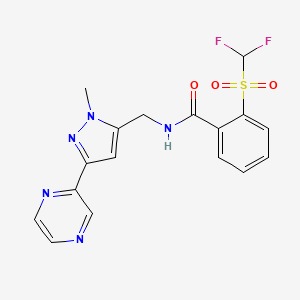
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2727485.png)
![3-(2,3,4-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2727487.png)
